1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18824065
InChI: InChI=1S/C7H2ClF5S/c8-6-4(10)1-3(9)2-5(6)14-7(11,12)13/h1-2H
SMILES:
Molecular Formula: C7H2ClF5S
Molecular Weight: 248.60 g/mol

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18824065

Molecular Formula: C7H2ClF5S

Molecular Weight: 248.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene -

Specification

Molecular Formula C7H2ClF5S
Molecular Weight 248.60 g/mol
IUPAC Name 2-chloro-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C7H2ClF5S/c8-6-4(10)1-3(9)2-5(6)14-7(11,12)13/h1-2H
Standard InChI Key CRNLKHKJTWSFAY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)F

Introduction

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound that contains a chlorine atom, two fluorine atoms, and a trifluoromethylthio group attached to a benzene ring. This compound is part of the broader class of halogenated aromatic compounds, which are widely used in organic synthesis due to their unique reactivity and stability.

Synthesis Methods

The synthesis of 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene involves several steps, typically starting with the chlorination and fluorination of benzene derivatives. These reactions require careful control of temperature and pressure, often conducted in inert solvents to prevent unwanted side reactions. Gas chromatography is commonly used to monitor the reaction progress and product purity.

Synthesis Pathways

  • Chlorination of Fluorobenzene Derivatives: This step involves introducing a chlorine atom onto the benzene ring.

  • Fluorination: Additional fluorine atoms are introduced to achieve the desired difluoro substitution pattern.

  • Introduction of the Trifluoromethylthio Group: This step involves attaching the trifluoromethylthio group to the benzene ring.

Chemical Reactions and Applications

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene can participate in various chemical reactions typical for halogenated aromatics. The mechanisms of these reactions depend on the substituents present on the benzene ring, and conditions such as solvent choice, temperature, and concentration can significantly influence the outcome.

Applications

  • Pharmaceuticals: This compound is used as an intermediate in the synthesis of pharmaceuticals due to its unique chemical properties.

  • Agrochemicals: It serves as a precursor for the development of new agrochemicals, leveraging its reactivity and stability.

Safety and Handling

Handling 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene requires caution due to its potential hazards. While specific safety data for this compound may not be widely available, general precautions for halogenated compounds include wearing protective gear and ensuring good ventilation.

Comparison with Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene1805029-60-0C7H2ClF5S248.60 g/mol
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene1807257-66-4C7H2ClF5S248.60 g/mol

Both compounds have similar molecular weights and formulas but differ in the positioning of the fluorine atoms on the benzene ring .

Suppliers and Availability

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is available from various chemical suppliers worldwide, including companies in China and the United States. Suppliers often provide this compound with a purity of NLT 98% .

Supplier Information

  • Alichem Inc. (USA): Offers this compound with the CAS number 1805029-60-0.

  • Capot Chemical Co., Ltd. (China): Provides similar compounds, highlighting the availability of halogenated aromatics in the market .

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